8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid
Description
Properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[4.6]undecane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-4-5-15(6-8-16)9-11(10-20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHNZBKIHLXQFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CC(CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Formation
The spiro[4.6]undecane skeleton is assembled through intramolecular cyclization reactions involving nitrogen and oxygen-containing precursors. A common approach involves:
Introduction of the Carboxylic Acid Group
The carboxylic acid at the 3-position can be introduced via:
- Alkylation with appropriate electrophiles bearing protected or masked carboxyl groups, followed by hydrolysis.
- Selective hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) to yield the free acid.
- Mixed anhydride formation and reduction steps to fine-tune the carboxylic acid functionality.
Nitrogen Protection with tert-Butoxycarbonyl Group
The Boc protecting group is introduced to the nitrogen atom to prevent unwanted side reactions during synthesis:
- Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
- The Boc group is stable under a variety of reaction conditions and can be removed under acidic conditions if needed.
Representative Synthetic Procedure (Based on Literature)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting amino alcohol + NaH, THF, 0°C to room temperature | Deprotonation and nucleophilic attack to form spirocyclic ring | Formation of 1-oxa-8-azaspiro[4.6]undecane core |
| 2 | Alkyl halide bearing protected carboxyl group, DMF, 0°C to room temperature | Alkylation at the 3-position to introduce carboxyl precursor | Intermediate ester or protected acid derivative |
| 3 | Hydrolysis (acidic or basic), or selective ester cleavage | Conversion of ester to free carboxylic acid | 3-Carboxylic acid functionality installed |
| 4 | Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Protection of nitrogen with Boc group | Final product: this compound |
Research Findings and Optimization
- Base Selection: Sodium hydride (NaH) is frequently used for deprotonation steps due to its strong basicity and efficiency in promoting cyclization and alkylation.
- Solvent Choice: Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred solvents for their ability to dissolve reactants and stabilize intermediates during cyclization and alkylation.
- Temperature Control: Low temperatures (0°C) are employed during sensitive steps such as deprotonation and alkylation to minimize side reactions.
- Purification: Column chromatography and recrystallization are standard methods to isolate the pure product.
- Yield and Purity: Reported purity of the final compound is typically around 97%, with yields varying depending on reaction scale and conditions.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydride (NaH) | 60% dispersion in mineral oil |
| Solvent | THF, DMF | Dry, anhydrous |
| Temperature | 0°C to room temperature | Controlled to avoid side reactions |
| Boc Protection Agent | Di-tert-butyl dicarbonate (Boc2O) | Requires base (e.g., triethylamine) |
| Reaction Time | 30 min to 18 h | Depending on step |
| Purification | Column chromatography, recrystallization | Silica gel often used |
| Product Purity | ~97% | Confirmed by NMR and MS |
Chemical Reactions Analysis
Deprotection Reactions
The Boc (tert-butoxycarbonyl) group serves as a temporary protective moiety for the amine group, enabling selective reactions at other sites. Acidic cleavage remains the primary method for Boc removal:
This reaction preserves the spirocyclic structure while generating a reactive primary amine for downstream modifications .
Carboxylic Acid Functionalization
The C3-carboxylic acid group participates in standard activation and coupling reactions:
Amide Bond Formation
Activation with carbodiimides (e.g., EDC/HOBt) facilitates peptide-like coupling:
textReaction Scheme: 8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid + R-NH₂ → 3-(R-amide)-spirocycle + H₂O
Typical Conditions :
-
EDC (1.2 equiv), HOBt (1.5 equiv), DMF, 0°C → RT, 12 hours
-
Yields: 65–89% for primary amines; reduced efficiency with sterically hindered amines
Nucleophilic Substitution at the Amine
Post-deprotection, the free amine undergoes alkylation or acylation:
Ring-Opening Reactions
The 1-oxa-8-azaspiro[4.6]undecane system shows limited ring-opening under controlled conditions:
Hydrolysis :
-
Reagent : 6M HCl, reflux, 24 hours
-
Product : Linear amino alcohol-carboxylic acid hybrid
Comparative Reactivity of Spirocyclic Analogues
| Compound | Deprotection Rate (TFA) | Amide Coupling Efficiency | Ring-Opening Susceptibility |
|---|---|---|---|
| [4.6]-Spiro (Target Compound) | 85% in 1 hour | 89% | Low |
| [4.5]-Spiro (8-Boc-1-oxa-8-azaspiro[4.5]decane-3-COOH) | 92% in 45 minutes | 72% | Moderate |
Data from indicate that the [4.6] system exhibits greater steric protection of the amine, slowing deprotection but improving coupling yields compared to [4.5] analogues.
Catalytic Modifications
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Conditions : K₂CO₃, DME/H₂O, 80°C
-
Outcome : Low conversion (<15%), attributed to electronic deactivation by the spirocyclic system
Stability Under Synthetic Conditions
The compound demonstrates robust stability in:
-
pH 2–10 aqueous solutions (24 hours, RT)
-
Polar aprotic solvents (DMF, DMSO, THF) at ≤100°C
Decomposition occurs via two pathways:
This reactivity profile positions the compound as a versatile intermediate in medicinal chemistry, particularly for synthesizing constrained peptidomimetics and sp³-rich pharmacophores. Its stability and orthogonal protecting groups enable sequential functionalization strategies critical for drug discovery pipelines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H25NO5
- Molecular Weight : Approximately 299.37 g/mol
- CAS Number : 1268522-48-0
- IUPAC Name : 8-[(tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid
The compound features a tert-butoxycarbonyl group and an oxa-azaspiro framework, contributing to its stability and reactivity in various chemical reactions.
Chiral Separation
This compound has been utilized in the chiral separation of specific intermediates crucial for pharmaceutical synthesis, particularly in the production of anti-HCV drugs like Velpatasvir. The separation process is enhanced by computational methods such as Gaussian calculations, resulting in significant improvements in yield and efficiency metrics:
| Metric | Improvement (%) |
|---|---|
| Yield | 17.4 |
| Atom Economy (AE) | 43.3 |
| Reaction Mass Efficiency (RME) | 43.3 |
| Process Mass Intensity (PMI) | Reduction of 32.0 g/g |
Organocatalytic Reactions
The compound is also employed in organocatalytic asymmetric reactions, particularly α-oxidation and amination of carbonyl compounds. These reactions involve the direct introduction of nitrogen or oxygen at the α-position of carbonyl groups, showcasing the compound's versatility as a catalyst in organic synthesis.
Research indicates that compounds with spirocyclic structures, including this one, exhibit various biological activities:
- Antibacterial Properties : Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for antibiotic development.
- Interaction Studies : Investigations into the binding affinity of this compound with various biological targets are ongoing, which are essential for establishing its pharmacological profile.
Case Study 1: Antiviral Drug Development
A study focused on the use of this compound as an intermediate in synthesizing antiviral agents demonstrated its effectiveness in enhancing yield and reducing by-products during synthesis processes.
Case Study 2: Organocatalysis Efficiency
In a series of experiments, this compound was tested as an organocatalyst for asymmetric reactions, showing improved selectivity and reaction rates compared to traditional catalysts. The results indicated a potential for broader applications in green chemistry practices.
Mechanism of Action
The mechanism of action of 8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid largely depends on its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Structural Variations
The following compounds share structural motifs but differ in ring systems, substituents, or functional groups:
Key Observations :
- Ring Systems : The target compound’s spiro[4.6] system (7-membered ring fused to a 5-membered ring) provides distinct conformational flexibility compared to smaller spiro[4.5] (e.g., CAS 1160246-86-5) or larger spiro[5.5] (e.g., CAS 873924-08-4) systems .
- Functional Groups: The presence of Cl in the target compound may enhance electrophilic reactivity or stability compared to non-halogenated analogs like CAS 1366053-52-2 .
- Substituent Positioning : The 1-oxa group in the target compound differs from the 2-oxa group in CAS 1160246-86-5, altering electronic and steric profiles .
Physicochemical Properties
Key Observations :
- Solubility : The spiro[5.5] analog (CAS 873924-08-4) demonstrates high DMSO solubility (≥20.1 mg/mL), advantageous for in vitro assays .
Biological Activity
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid, commonly referred to as Boc-protected spirocyclic compound, is an intriguing organic molecule with potential applications in medicinal chemistry and biological research. Its unique structural features, including a spirocyclic framework and a protected amine group, contribute to its biological activity and utility in various chemical transformations.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H25NO5 |
| Molecular Weight | 299.36 g/mol |
| CAS Number | 1268522-48-0 |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its role as a protected amine. The tert-butoxycarbonyl (Boc) group serves to shield the amine functionality during synthetic procedures, thereby preventing side reactions. Upon deprotection, the free amine can engage with various biological targets, including enzymes and receptors, facilitating its therapeutic effects.
Biological Applications
This compound has been investigated for several biological applications:
1. Pharmaceutical Development
Research indicates that derivatives of this compound can serve as precursors for drug candidates targeting various diseases. The spirocyclic structure enhances the pharmacological properties of the resulting compounds, potentially improving their efficacy and selectivity.
2. Enzyme Mechanism Studies
The compound is utilized in biochemical assays to study enzyme mechanisms. Its ability to act as a substrate or inhibitor in enzymatic reactions provides insights into enzyme kinetics and function.
3. Antimicrobial Activity
Preliminary studies suggest that compounds related to this compound exhibit antimicrobial properties against certain bacterial strains, making them candidates for further investigation in the field of infectious diseases.
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Study 1: Enzyme Inhibition
In a study examining the inhibition of a specific enzyme involved in bacterial virulence, derivatives of this compound demonstrated significant inhibitory effects at micromolar concentrations. The mechanism was linked to the interaction of the unprotected amine with the active site of the enzyme, suggesting potential for developing novel antimicrobial agents.
Study 2: Synthesis and Biological Evaluation
A synthetic route was established for producing various derivatives of this spirocyclic compound, which were then evaluated for their biological activity against cancer cell lines. Some derivatives showed promising results with IC50 values in the low micromolar range, indicating potential as anticancer agents.
Q & A
Q. What are the recommended synthetic routes for 8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid?
Methodological Answer:
- Boc Protection Strategy : Utilize tert-butoxycarbonyl (Boc) groups to protect amine functionalities during spirocyclic ring formation. For example, cyclization of precursor amines under acidic conditions (e.g., trifluoroacetic acid) can yield the spiroazetidine core .
- Carboxylic Acid Activation : Coupling reactions (e.g., EDCI/HOBt) can introduce the carboxylic acid moiety post-cyclization. Validate purity via HPLC with a C18 column (gradient: 5–95% acetonitrile/water, 0.1% TFA) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use P95 respirators for airborne particulates .
- Spill Management : Isolate spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
- Storage : Store in sealed containers at –20°C under nitrogen to prevent hydrolysis of the Boc group .
Q. How should researchers characterize its purity and structural integrity?
Methodological Answer:
- LC-MS : Use electrospray ionization (ESI+) to confirm molecular ion peaks (expected [M+H]+: ~340–360 Da).
- NMR Analysis : Assign spirocyclic protons via -NMR (CDCl, 500 MHz):
- Tert-butyl protons: δ 1.4–1.5 ppm (singlet).
- Spirocyclic CH groups: δ 3.2–3.8 ppm (multiplet) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for spirocyclic ring formation?
Methodological Answer:
- DFT Calculations : Simulate transition states for cyclization using Gaussian09 (B3LYP/6-31G* basis set). Compare activation energies for acid-catalyzed vs. base-mediated pathways .
- Solvent Optimization : Use COSMO-RS models to predict solvent effects on reaction yields (e.g., dichloromethane vs. THF) .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
Methodological Answer:
- Dynamic Effects : For discrepancies in -NMR shifts (e.g., axial vs. equatorial protons), perform variable-temperature NMR (–40°C to 25°C) to assess conformational mobility .
- Crystallographic Validation : Compare X-ray-derived bond angles with DFT-optimized geometries to identify steric strain in the spirocyclic system .
Q. What are the decomposition pathways under thermal stress?
Methodological Answer:
- TGA-DSC Analysis : Heat at 10°C/min under nitrogen. Observe mass loss at ~150°C (Boc group cleavage) and ~220°C (spirocycle degradation).
- GC-MS of Byproducts : Detect CO (m/z 44) and tert-butyl fragments (m/z 57) to confirm thermal instability .
Data Contradiction Analysis
Q. Conflicting reports on stability in aqueous media: How to validate?
Methodological Answer:
Q. Discrepant cytotoxicity data in cell-based assays: How to troubleshoot?
Methodological Answer:
- Impurity Profiling : Compare batches via HPLC-ELSD. Trace aldehydes (from Boc cleavage) may induce false-positive cytotoxicity.
- Dose-Response Validation : Use IC curves (0.1–100 µM) in triplicate to confirm reproducibility .
Experimental Design for Novel Applications
Q. How to design a SAR study targeting spirocycle-modified bioactivity?
Methodological Answer:
Q. What in silico tools predict pharmacokinetic properties?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
